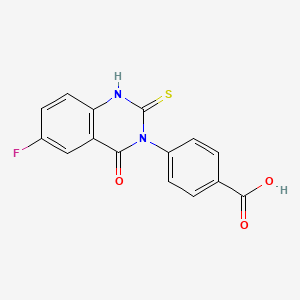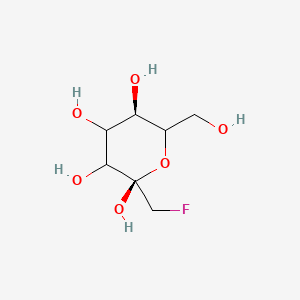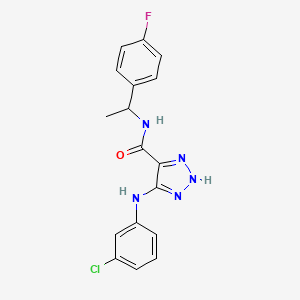
Isoquinolin-4-ylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolin-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoquinolin-4-ylmethanamine hydrochloride can be synthesized through several methods. One common method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline . Another method is the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This amide is then heated with phosphorus pentoxide in pyridine to give 3,4-dihydroisoquinoline, which is subsequently oxidized to isoquinoline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinolin-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation with peracetic acid gives the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Substitution: Electrophilic substitution occurs at the C-5 and C-8 positions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentoxide, palladium, selenium, and peracetic acid. Reaction conditions often involve heating and the use of solvents such as pyridine .
Major Products Formed
The major products formed from these reactions include 1,2,3,4-tetrahydroisoquinoline, isoquinoline N-oxide, and various substituted isoquinolines .
Applications De Recherche Scientifique
Isoquinolin-4-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isoquinolin-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects in treating depression and anxiety. The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Isoquinolin-4-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and shares similar biological activities.
Chloroquine: A quinoline derivative used as an antimalarial drug, highlighting the diverse applications of these heterocyclic compounds.
This compound stands out due to its unique structure and potential therapeutic applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H11ClN2 |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
isoquinolin-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5,11H2;1H |
Clé InChI |
ARJNQMVFHAOXQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC=C2CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14102421.png)

![(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione](/img/structure/B14102435.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102436.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102439.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B14102442.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102445.png)

![3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102455.png)

![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102485.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14102486.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14102487.png)
